molecular formula C13H11FN4S2 B5804554 5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B5804554
M. Wt: 306.4 g/mol
InChI Key: QLGIONUAXQCXFN-UHFFFAOYSA-N
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Description

5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.

    Introduction of the fluoroanilino group: This step involves the nucleophilic substitution of a halogenated thiazole derivative with 2-fluoroaniline.

    Methylation: The final step involves the methylation of the thiazole ring at the 4-position using a methylating agent such as methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents like halogens or nitro groups.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Researchers investigate its effects on cellular processes and its potential as a tool for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Similar compounds to 5-[2-(2-Fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine include:

    2-(2-Fluoroanilino)-1,3-thiazole derivatives: These compounds share the fluoroanilino group and thiazole ring but differ in their substitution patterns.

    Thiazole-based drugs: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings, are used for their antimicrobial and antiviral properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-5-3-2-4-8(9)14/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGIONUAXQCXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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